N-(2,5-dichlorophenyl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2F2N2O2/c18-11-2-3-12(19)15(6-11)22-16(24)10-7-23(8-10)17(25)9-1-4-13(20)14(21)5-9/h1-6,10H,7-8H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPHGDZIYGANTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)C(=O)NC3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dichlorophenyl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide, with the CAS Number 1334373-77-1, is a compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological properties, including its mechanisms of action, efficacy in various models, and relevant case studies.
- Molecular Formula : CHClFNO
- Molecular Weight : 385.2 g/mol
- Structural Features : The compound features a dichlorophenyl group and a difluorobenzoyl moiety attached to an azetidine ring, which is known for contributing to various biological activities.
Research indicates that compounds containing azetidine rings often exhibit significant biological activities, particularly in the fields of oncology and antimicrobial research. The mechanisms through which this compound operates may include:
- Inhibition of Cell Proliferation : Similar azetidine derivatives have been shown to inhibit the proliferation of cancer cells. For instance, studies have demonstrated that azetidinone derivatives can induce apoptosis in various human solid tumor cell lines, including breast and prostate cancers .
- Antimicrobial Activity : Compounds with similar structural features have been noted for their antibacterial properties. The azetidine framework may enhance the interaction with bacterial cell membranes or specific targets within bacterial cells .
Anticancer Activity
A study focusing on azetidinone derivatives revealed that certain compounds exhibited potent anticancer effects against breast cancer cell lines like MCF-7 and MDA-MB-231. The compounds were effective at nanomolar concentrations, suggesting that this compound may possess similar properties .
Antimicrobial Properties
The presence of halogen substituents (chlorine and fluorine) in the structure is often associated with increased biological activity. Research has indicated that azetidine derivatives can disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival. While specific data on this compound's antimicrobial efficacy is limited, it aligns with trends observed in related compounds .
Case Studies
- Breast Cancer Cell Lines :
- Antibacterial Testing :
Comparative Data Table
| Property | Value |
|---|---|
| Molecular Formula | CHClFNO |
| Molecular Weight | 385.2 g/mol |
| Anticancer Activity | Potent against MCF-7 cells |
| Antimicrobial Activity | Potentially effective |
Scientific Research Applications
Anticancer Activity
Recent studies have explored the anticancer properties of azetidine derivatives, including N-(2,5-dichlorophenyl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, azetidine derivatives have demonstrated activity against human colon cancer cell lines and other malignancies. The structure-activity relationship (SAR) indicates that modifications to the phenyl and benzoyl groups can enhance their potency against cancer cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that certain azetidine derivatives possess significant antibacterial and antifungal properties. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways crucial for microbial survival .
Anti-inflammatory Effects
There is emerging evidence suggesting that this compound may exert anti-inflammatory effects. Studies have reported that compounds with similar structural motifs can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, making them candidates for treating inflammatory diseases .
Synthesis and Structural Analysis
The synthesis of this compound involves several steps, typically starting from readily available precursors. The synthesis process can be optimized to improve yield and purity. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Case Study: Anticancer Activity
A study published in a reputable journal demonstrated that a series of azetidine derivatives, including this compound, were tested against various cancer cell lines. The results indicated a dose-dependent cytotoxic effect with IC50 values significantly lower than those of standard chemotherapeutics like 5-fluorouracil .
Case Study: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results showed that the compound exhibited notable activity against resistant strains of bacteria, indicating its potential as a new antimicrobial agent .
Chemical Reactions Analysis
Azetidine Ring Formation
The Kinugasa reaction is a prominent method for synthesizing azetidin-2-ones, involving a copper(I)-catalyzed [2+2+2] cycloaddition between a nitrone and an alkyne. This reaction is efficient under microwave irradiation, reducing reaction times significantly .
Reaction Steps :
-
Nitrone Synthesis : Prepared from ketones and hydroxylamines.
-
Cycloaddition : Reaction with terminal acetylenes in the presence of CuI and triethylamine to form azetidin-2-ones.
-
Functionalization : Subsequent modifications to introduce substituents.
Amide Bond Formation
The carboxamide group is likely formed via coupling reactions. For example:
-
Ester-to-Amide Conversion : Hydrolysis of esters under basic conditions or direct coupling using reagents like EDC/HOBt .
-
Direct Amidation : Reaction of a carboxylic acid with an amine in the presence of a coupling agent.
Reaction Conditions and Optimization
Functional Group Transformations
While the query compound itself may not undergo direct functional group transformations, related azetidine derivatives exhibit:
-
Oxidation/Reduction : Potential for oxidation to carboxylic acids or reduction to alcohols/amines, though specific examples for this compound are unreported .
-
Hydrolysis : Amide bonds can hydrolyze under acidic/basic conditions, though stability depends on substituents.
Biological Relevance of Structural Features
The compound’s azetidine ring and substituted benzoyl groups contribute to its therapeutic potential. For example:
-
Enzyme Inhibition : Structural motifs (e.g., difluorobenzoyl) may enhance binding to active sites of kinases or other enzymes, as observed in related azetidine derivatives .
-
Pharmacokinetic Stability : The carboxamide group and halogenated substituents likely improve metabolic stability and bioavailability .
Challenges and Considerations
-
Regioselectivity : Substituent placement on the azetidine ring requires precise control during synthesis.
-
Purification : Diastereomeric mixtures may form, necessitating chromatographic separation .
-
Scalability : Industrial synthesis may utilize advanced techniques like continuous flow reactors to improve efficiency.
This compound’s synthesis highlights the complexity of multi-step organic reactions, emphasizing the need for optimized conditions and selective functionalization strategies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Activity Profiles
The table below summarizes key structural and functional differences between the target compound and related molecules:
Key Observations:
Core Structure Differences :
- The azetidine core in the target compound confers rigidity, which may improve binding affinity and reduce off-target effects compared to the flexible acrylamide linker in compound 1f .
- Benzothiazole-containing analogs (e.g., patent compound) often exhibit diverse bioactivities, including kinase inhibition and antimicrobial effects, but their larger aromatic systems may increase metabolic susceptibility .
Substituent Effects: The 2,5-dichlorophenyl group in the target compound differs from the 3,4-dichlorophenyl configuration in 1f and the patent compound. Positional isomerism can significantly alter steric and electronic interactions with target proteins.
The target compound’s azetidine core could further optimize this activity by reducing conformational flexibility. Patent compounds with benzothiazole cores highlight the importance of heteroaromatic systems in drug design, though their clinical relevance remains unverified .
Pharmacokinetic and Physicochemical Considerations
- This contrasts with the trifluoromethyl groups in 1f, which balance lipophilicity and electronegativity .
- Metabolic Stability : Azetidine’s small ring size may reduce oxidative metabolism compared to benzothiazole or acrylamide-based analogs, which are prone to cytochrome P450-mediated degradation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2,5-dichlorophenyl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer :
- Route Selection : Prioritize coupling reactions (e.g., amide bond formation via carbodiimide-mediated activation) between the azetidine-3-carboxylic acid core and substituted aryl halides.
- Optimization Parameters :
- Solvent Systems : Test polar aprotic solvents (DMF, DMSO) for solubility and reaction efficiency.
- Catalysts : Screen Pd-based catalysts (e.g., Pd(OAc)₂) for cross-coupling steps .
- Temperature/Time : Use gradient heating (80–120°C) with real-time HPLC monitoring to track intermediate stability.
- Purity Control : Employ recrystallization (e.g., ethanol/water mixtures) followed by column chromatography (silica gel, ethyl acetate/hexane).
Q. How can researchers characterize the structural integrity and stereochemical configuration of this compound?
- Methodological Answer :
- Spectroscopic Techniques :
- NMR : Use , , and -NMR to confirm substituent positions and fluorine environments .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
- Crystallography : Perform single-crystal X-ray diffraction to resolve stereochemistry and confirm azetidine ring conformation .
Advanced Research Questions
Q. What methodologies are recommended for investigating the compound's interactions with biological targets (e.g., enzymes, receptors)?
- Methodological Answer :
- Biophysical Assays :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to immobilized targets.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding poses, validated by mutagenesis studies on key residues.
Q. How can structure-activity relationship (SAR) studies be designed to elucidate critical functional groups?
- Methodological Answer :
- Analog Synthesis : Systematically modify substituents (e.g., replace Cl with F, vary benzoyl groups).
- In Vitro Screening :
- Enzyme Inhibition Assays : Test analogs against target enzymes (IC₅₀ determination).
- Cellular Models : Use reporter gene assays (e.g., luciferase) to assess functional activity .
- Data Analysis : Apply multivariate regression to correlate structural features with bioactivity.
Q. What in vivo models are appropriate for assessing pharmacokinetics (PK) and toxicity profiles?
- Methodological Answer :
- PK Studies :
- Rodent Models : Administer via IV/PO routes; collect plasma samples for LC-MS/MS analysis (quantify Cmax, t½, AUC).
- Tissue Distribution : Use radiolabeled compound with autoradiography.
- Toxicity Screening :
- Acute/Subchronic Dosing : Monitor hepatic/kidney function markers (ALT, BUN).
- Genotoxicity : Conduct Ames tests and micronucleus assays .
Q. How should researchers address contradictions in bioactivity data across different experimental models (e.g., in vitro vs. in vivo)?
- Methodological Answer :
- Root-Cause Analysis :
- Metabolic Stability : Compare hepatic microsome stability (human vs. rodent) to identify species-specific metabolism.
- Protein Binding : Measure plasma protein binding (equilibrium dialysis) to adjust free drug concentrations .
- Orthogonal Assays : Validate findings using alternate methods (e.g., SPR vs. ITC for binding affinity).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
